molecular formula C18H16N2O2 B5693616 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B5693616
M. Wt: 292.3 g/mol
InChI Key: GVIKVHOLUBDIRH-VBKFSLOCSA-N
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Description

4-[4-(Dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring an oxazol-5(4H)-one core substituted at the 4-position with a benzylidene group containing a para-dimethylamino (NMe₂) moiety. This electron-donating group enhances conjugation, influencing photophysical properties and reactivity . The compound is synthesized via condensation reactions between substituted aldehydes and oxazolone precursors, often catalyzed by acids or bases . Its applications span photoredox systems, biological activities (e.g., antitumor, antioxidant), and material science due to its extended π-conjugation .

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIKVHOLUBDIRH-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564-29-0
Record name Orange Red II
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, commonly referred to as a derivative of oxazole, is a heterocyclic compound notable for its diverse biological activities. This compound features a benzylidene group and a dimethylamino substitution that contribute to its unique properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2C_{18}H_{16}N_{2}O_{2} with a molecular weight of approximately 292.33 g/mol. Its structure includes an oxazole ring, which is known for its involvement in various biological activities.

PropertyValue
Molecular FormulaC18H16N2O2
Molecular Weight292.33 g/mol
CAS Number66949-12-0
DensityNot Available
LogP2.53

Synthesis

The synthesis of 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one. This reaction is generally performed under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts, followed by purification techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that compounds similar to 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted the effectiveness of certain oxazole derivatives against breast and lung cancer cells, suggesting that this compound may also possess similar properties due to its structural characteristics .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A study on related oxazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, various studies have reported potential anticonvulsant and anti-inflammatory activities associated with similar compounds. The presence of the dimethylamino group is believed to enhance the bioactivity by increasing solubility and interaction with biological targets .

Study on Anticancer Activity

A notable study published in Pharmaceutical Biology evaluated the anticancer effects of several oxazole derivatives including 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency against specific cancer types.

Antimicrobial Efficacy Assessment

In another research published in Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of various oxazole derivatives was assessed against a panel of pathogens. The study concluded that certain structural modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new therapeutics based on this compound.

Scientific Research Applications

Overview

4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound recognized for its unique structural properties and diverse applications across various scientific fields. This compound features a benzylidene group attached to an oxazole ring, substituted with a dimethylamino group and a phenyl group. Its molecular formula is C18H16N2O2C_{18}H_{16}N_{2}O_{2}, and it has gained attention in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

The compound has been extensively studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent . Research indicates that derivatives of oxazolones, including this compound, exhibit significant antimicrobial properties. For instance, in vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

In organic chemistry, 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can lead to the development of novel compounds with enhanced biological activities .

Materials Science

The compound has potential applications in the development of dyes and pigments due to its vibrant color properties. The incorporation of such compounds into materials can enhance their optical characteristics, making them suitable for use in coatings and inks .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with mechanisms involving apoptosis and disruption of cell cycle progression being observed. This positions the compound as a promising candidate for further drug development .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of oxazolone derivatives found that 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one displayed effective inhibition against multiple bacterial strains. This suggests its potential utility in developing new antimicrobial agents to combat resistant infections .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the exocyclic C=C bond or oxazole ring under controlled conditions:

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄ (aq)Acidic, 0–5°CQuinone derivative (via cleavage of benzylidene bond)62–68
H₂O₂ (30%)Ethanol, refluxEpoxidation of C=C bond45
Ozone (O₃)CH₂Cl₂, −78°COzonolysis to form aldehyde intermediates78

Key Findings :

  • Oxidation with KMnO₄ produces 4-(dimethylamino)benzoic acid and 2-phenyl-5-oxazolone as intermediates.

  • Epoxidation with H₂O₂ is stereoselective, yielding a trans-epoxide confirmed by X-ray crystallography.

Reduction Reactions

The compound’s reducible sites include the C=C bond and oxazole ring:

Reducing AgentConditionsProductYield (%)Reference
H₂ (1 atm), Pd/CEtOH, RTDihydro derivative (saturated oxazole)92
NaBH₄MeOH, 0°CPartial reduction of C=C bond55
LiAlH₄THF, refluxRing-opening to β-amino alcohol73

Mechanistic Insight :

  • Catalytic hydrogenation selectively reduces the benzylidene C=C bond without affecting the oxazole ring.

  • LiAlH₄ induces ring-opening via nucleophilic attack at the oxazole carbonyl.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Aromatic Substitution

The dimethylamino group activates the benzylidene ring for reactions like nitration or bromination:

ReagentConditionsProductPositionYield (%)
HNO₃/H₂SO₄0°C, 2 hrNitro derivativepara to dimethylamino68
Br₂ (1 equiv)CHCl₃, RTBromo derivativeortho to oxazole74

Nucleophilic Substitution

The oxazole ring undergoes substitution at C-2 (phenyl group position):

NucleophileConditionsProductYield (%)
NH₂OHEtOH, Δ2-Amino-oxazole81
HS⁻ (NaSH)DMF, 80°CThio-oxazole63

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

DienophileConditionsProductRegioselectivityReference
Maleic anhydrideToluene, ΔFused bicyclic adductendo preference
DMAD (dimethyl acetylenedicarboxylate)MeCN, RTIsoxazole-pyran hybrid1:1 adduct

Notable Outcome :

  • Reactions with electron-deficient dienophiles proceed regioselectively, confirmed by NOESY NMR.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Light SourceConditionsProductQuantum Yield (Φ)
UV-A (365 nm)CH₃CN, N₂ atmosphereDimer (head-to-tail)0.32
UV-C (254 nm)Solid stateZE isomerization0.45

Structural Evidence :

  • X-ray diffraction of photodimers reveals a centrosymmetric crystal lattice .

Acid/Base-Mediated Reactions

Protonation or deprotonation alters reactivity:

ConditionsReactionProductApplication
HCl (conc.), ΔRing-openingBenzamide derivativePrecursor for peptidomimetics
NaOH (aq.), RTHydrolysisCarboxylic acidBioconjugation

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the benzylidene group or the heterocyclic core. These variations modulate electronic properties, solubility, and bioactivity:

Compound Name Substituent(s) Electronic Effect Key Properties
Target Compound 4-(NMe₂)-benzylidene, 2-phenyl Strong electron-donating (NMe₂) Enhanced conjugation, red-shifted absorption, photoredox activity
4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one () 4-Cl Electron-withdrawing (Cl) Reduced electron density, altered reactivity in nucleophilic additions
4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one (SULZAC; ) 4-OCH₃, isoxazole core Moderate electron-donating (OCH₃) Improved solubility, second harmonic generation (SHG) effects
(4Z)-4-[4-(Diphenylamino)benzylidene]-2-phenyl-oxazol-5(4H)-one () 4-NPh₂ Strong electron-donating (NPh₂) Superior photoinitiation efficiency in dye-borate systems
4-(4-Nitrobenzylidene)-2-methyl-oxazol-5(4H)-one () 4-NO₂, 2-methyl Electron-withdrawing (NO₂) Immunomodulatory activity, reduced thermal stability

Key Observations :

  • Electron-donating groups (NMe₂, NPh₂, OCH₃) enhance conjugation and photophysical performance, making these derivatives suitable for optoelectronic applications .
  • Electron-withdrawing groups (Cl, NO₂) reduce electron density, favoring electrophilic substitution reactions and altering biological activity profiles .

Key Observations :

  • The dimethylamino group in the target compound enhances cellular uptake and ROS-mediated cytotoxicity .
  • Nitro-substituted analogs exhibit stronger immunosuppression but higher toxicity .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the stereochemistry (Z/E configuration) of 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD at 100 K with refinement software like SHELXL (R factor <0.05) can unambiguously determine the benzylidene group's configuration . Complementary techniques like NOESY NMR may corroborate intramolecular spatial relationships.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize condensation reactions between substituted benzaldehydes and 2-phenyloxazol-5-one precursors. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Use FTIR to validate carbonyl (C=O, ~1750 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches. NMR (¹H/¹³C) should confirm aromatic proton environments and substituent positions (e.g., dimethylamino protons at δ ~3.0 ppm). Mass spectrometry (ESI-MS) ensures molecular ion consistency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density profiles. The α,β-unsaturated carbonyl system is electrophilic, with Fukui indices highlighting Cβ as the primary site for nucleophilic attack. Solvent effects (PCM model) refine reaction feasibility .

Q. What strategies resolve contradictions in crystallographic data for oxazolone derivatives?

  • Methodological Answer : Cross-validate SC-XRD results with independent datasets and check for common errors (e.g., incorrect space group assignment). For example, highlights a corrigendum where reagent misidentification (4-methyl vs. 4-methoxy) altered the final structure. Use software like PLATON to validate geometric parameters .

Q. How should researchers design bioactivity assays targeting this compound’s potential as a kinase inhibitor?

  • Methodological Answer : Conduct in vitro kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. Pair with molecular docking (AutoDock Vina) to predict binding affinities at ATP-binding sites. Validate selectivity via panel screening against unrelated kinases .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform kinetic stability studies (UV-Vis monitoring at λ_max ~350 nm) across pH 2–12. The oxazolone ring’s hydrolysis is pH-dependent: acidic conditions protonate the imine, slowing degradation, while alkaline media accelerate ring-opening. LC-MS identifies degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 2
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4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

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